molecular formula C11H15ClN2O2S B1444529 2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine CAS No. 1316217-42-1

2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine

Cat. No. B1444529
CAS RN: 1316217-42-1
M. Wt: 274.77 g/mol
InChI Key: IGNHXSZWHALMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine, also known as 2C-P, is an analog of the phenethylamine class of compounds with a variety of applications in scientific research. 2C-P has been studied for its potential use in a variety of areas, including as a hallucinogenic drug, a research chemical, and an antidepressant.

Scientific Research Applications

Pharmaceutical Testing

2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine: is utilized as a high-quality reference standard in pharmaceutical testing . This compound serves as a benchmark to ensure the identity, purity, potency, and performance of pharmaceutical products.

Drug Design and Synthesis

This compound is a significant synthetic fragment in drug design due to its piperidine moiety, which is a common structure in many pharmaceuticals . It’s used in the synthesis of various piperidine derivatives, which are crucial for creating new medicinal drugs.

Biological Activity Studies

The piperidine derivatives, including 2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine , are studied for their biological activities. These studies are essential for understanding the pharmacological potential and therapeutic applications of new drugs .

Antiplasmodial Research

Piperidine compounds are evaluated for their selectivity and efficacy against resistant strains of Plasmodium falciparum , the parasite responsible for malaria. This research is vital for developing new antimalarial drugs .

Chemical Synthesis Methodology

This compound is used in the development of new methods for the synthesis of pyrimidine derivatives, which have various applications in medicinal chemistry .

Pharmacological Applications

The piperidine derivatives, including 2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine , are present in more than twenty classes of pharmaceuticals. They are used in the discovery and biological evaluation of potential drugs containing the piperidine structure .

properties

IUPAC Name

2-chloro-4-(1-methylsulfonylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-17(15,16)14-6-3-9(4-7-14)10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNHXSZWHALMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.